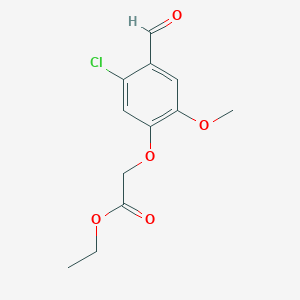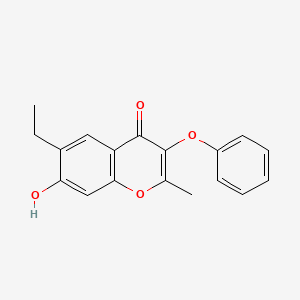![molecular formula C18H10N4O3 B2657771 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-37-9](/img/structure/B2657771.png)
7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the 2-(2-Furyl) Group: This involves the formation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis.
Construction of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridine carboxaldehydes.
Introduction of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In medicinal chemistry, 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyr
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3/c19-9-13-12(11-3-4-14-16(8-11)25-10-24-14)5-6-22-18(13)20-17(21-22)15-2-1-7-23-15/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKTYBJRWVIIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CO5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)
![2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)




![3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2657702.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2657705.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2657709.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2657710.png)
